
Naproxol
Vue d'ensemble
Description
Le Naproxol est un anti-inflammatoire non stéroïdien (AINS) qui appartient à la classe des inhibiteurs non sélectifs de la cyclooxygénase. Son nom chimique est (2S)-2-(6-méthoxynaphtalène-2-yl)propan-1-ol. Le this compound est couramment utilisé pour soulager la douleur, la fièvre et l’inflammation, en particulier dans le traitement de maladies telles que l’arthrite, la polyarthrite rhumatoïde et la dysménorrhée .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation du Naproxol implique généralement la sulfonation, l’hydrolyse et l’acidification par l’acétonitrile du naphtalène . La méthode de préparation spécifique peut être sélectionnée en fonction de différentes publications scientifiques.
Méthodes de production industrielle : Dans les environnements industriels, la production de this compound suit des voies de synthèse similaires, mais à plus grande échelle, garantissant la cohérence et la pureté du produit final. Le processus implique des mesures strictes de contrôle qualité pour répondre aux normes pharmaceutiques.
Analyse Des Réactions Chimiques
Metabolic Pathways
Naproxol is metabolized mainly via:
-
Phase I Metabolism : Involves demethylation through cytochrome P450 enzymes (CYP 1A2, 2C8, and 2C9).
-
Phase II Metabolism : This includes the formation of acyl glucuronides and phenolic glucuronides. The acyl glucuronidation is mediated by various UDP-glucuronosyltransferases (UGT), while the phenolic pathway involves UGT 1A1, 1A7, 1A9, and 1A10 .
Reaction with Radicals
Recent studies have focused on the reactions of this compound with hydroxyl radicals () and sulfate radicals (). The key findings include:
-
Reactive Sites : The naphthyl group of this compound is identified as the preferred site for radical attack, particularly at positions C2, C6, C9, and C10.
-
Thermodynamics : The Gibbs free energy changes for reactions initiated by ranged from -19.6 to -26.3 kcal/mol, while those for ranged from -22.3 to -18.5 kcal/mol .
-
Kinetics : The second-order rate constant indicates that reactions with occur faster than those with sulfate radicals but are diffusion-controlled .
Photocatalytic Degradation
This compound undergoes photocatalytic degradation when exposed to UV light in the presence of titanium dioxide (TiO2). Key observations include:
-
Degradation Efficiency : Approximately 80% of organic compounds are mineralized within four hours under UV irradiation.
-
Intermediate Products : Initial reaction steps include demethylation and decarboxylation, leading to various aromatic naphthalene derivatives and polyhydroxylated compounds .
Glutathione Conjugation
The reactivity of this compound's metabolites with glutathione has been examined to understand potential toxicological implications:
-
Electrophilic Species : Naproxen acyl glucuronide (Nap-GlcU) and naproxen coenzyme A (Nap-CoA) were tested for their ability to form conjugates with glutathione.
-
Findings : Nap-CoA exhibited a significantly higher reactivity compared to Nap-GlcU, suggesting that CoA metabolites may pose a greater risk for drug-related side effects due to their higher formation rates of reactive conjugates .
Table 2: Reaction Energies with Radicals
Radical | Gibbs Free Energy Change (kcal/mol) | Reaction Rate Constant |
---|---|---|
Hydroxyl Radical | -19.6 to -26.3 | Faster than sulfate radical |
Sulfate Radical | -22.3 to -18.5 | Controlled by diffusion |
Table 3: Photocatalytic Degradation Results
Condition | Degradation Efficiency (%) | Time (hours) |
---|---|---|
UV Light + TiO2 | >80% | 4 |
These findings underscore the importance of understanding the chemical behavior of this compound in both therapeutic applications and environmental contexts. Further research is warranted to explore these reactions in more detail and assess their implications for safety and efficacy in clinical settings.
Applications De Recherche Scientifique
Medical Applications
1.1 Pain Management and Inflammatory Conditions
Naproxol is primarily used to alleviate pain associated with various inflammatory conditions, including:
- Osteoarthritis
- Rheumatoid Arthritis
- Gout
- Menstrual Cramps
- Tendinitis and Bursitis
Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain. Studies have shown that this compound effectively reduces symptoms in these conditions, providing significant relief for patients .
1.2 Cardiovascular Protection
Research indicates that this compound may offer protective benefits against acute myocardial infarction (AMI). A study involving older adults demonstrated that chronic exposure to this compound was associated with a reduced risk of hospitalization for AMI compared to other NSAIDs. This cardioprotective effect is attributed to its stronger inhibition of COX-1 compared to COX-2, which may lead to better outcomes in patients with cardiovascular risks .
Cancer Prevention Research
2.1 Colorectal Cancer
Recent studies highlight this compound's potential in preventing colorectal cancer, particularly in individuals with Lynch syndrome, a hereditary condition increasing cancer risk. In a clinical trial, both high and low doses of this compound were found to impact immune responses positively, suggesting it may enhance the effectiveness of cancer preventive vaccines . The findings indicate that this compound could serve as an adjuvant therapy in future vaccine trials aimed at preventing colorectal cancer.
Drug Delivery Systems
3.1 Nanoparticle Formulations
Innovative formulations using nanoparticles have been developed to enhance the bioavailability and efficacy of this compound. One notable study introduced a nanostructured lipid carrier (NLC) system for sustained release of this compound directly into the temporomandibular joint (TMJ). This formulation significantly prolonged the anti-inflammatory effects beyond one week while maintaining high encapsulation efficiency . The NLC-Naproxol system demonstrated:
- Stable physicochemical properties over one year.
- Sustained release profiles , reducing the need for frequent dosing.
This advancement suggests that nanoparticle-based delivery systems can improve therapeutic outcomes for chronic inflammatory conditions.
Case Studies and Clinical Trials
Mécanisme D'action
Le Naproxol exerce ses effets en inhibant l’activité des enzymes cyclooxygénases (COX-1 et COX-2), qui sont impliquées dans la synthèse des prostaglandines. Les prostaglandines sont des médiateurs de l’inflammation, de la douleur et de la fièvre. En réduisant leur production, le this compound soulage ces symptômes .
Composés similaires :
Naproxène : Un autre AINS avec une structure et un mécanisme d’action similaires.
Ibuprofène : Un AINS largement utilisé avec des propriétés anti-inflammatoires et analgésiques comparables.
Kétoprofène : Un AINS avec des utilisations thérapeutiques similaires, mais des propriétés pharmacocinétiques différentes.
Unicité du this compound : Le this compound est unique en raison de sa structure chimique spécifique, qui permet des propriétés pharmacologiques distinctes. Son groupe méthoxy et sa stéréochimie contribuent à son efficacité et à son profil de sécurité .
Comparaison Avec Des Composés Similaires
Naproxen: Another NSAID with a similar structure and mechanism of action.
Ibuprofen: A widely used NSAID with comparable anti-inflammatory and analgesic properties.
Ketoprofen: An NSAID with similar therapeutic uses but different pharmacokinetic properties.
Uniqueness of Naproxol: this compound is unique in its specific chemical structure, which allows for distinct pharmacological properties. Its methoxy group and stereochemistry contribute to its effectiveness and safety profile .
Activité Biologique
Naproxol, a derivative of naproxen, is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various conditions, and comparative studies with other NSAIDs.
This compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their reduction leads to decreased inflammatory responses and pain relief.
- COX Inhibition : this compound inhibits both COX-1 and COX-2 enzymes, leading to reduced levels of pro-inflammatory prostaglandins.
- Nitric Oxide (NO) Release : Modified forms of naproxen, such as NOSH-naproxen, release NO and hydrogen sulfide (H2S), enhancing their anti-inflammatory effects significantly compared to naproxen alone .
Efficacy in Pain Management
This compound has been evaluated extensively for its effectiveness in managing pain across various clinical settings:
- Postoperative Pain : A meta-analysis indicated that naproxen sodium significantly outperformed placebo in providing at least 50% pain relief in postoperative patients. The relative risk (RR) for pain relief was reported as 4.2 with a number needed to treat (NNT) of 2.6 .
- Cancer Pain : A retrospective study demonstrated that switching from loxoprofen to naproxen resulted in significant reductions in numerical rating scale (NRS) scores for cancer pain management. The mean NRS score decreased from 3.50 to 1.15 after switching medications (p < 0.001) .
Comparative Studies
The potency and efficacy of this compound have been compared with other NSAIDs and modified derivatives:
Case Study: Efficacy in Cancer Pain Management
In a study involving 119 cancer patients switched from loxoprofen to naproxen:
- Results : The mean NRS score before switching was significantly higher than after the switch (3.50 vs. 1.15).
- : Naproxen proved effective in managing mild-to-moderate cancer pain compared to loxoprofen.
Case Study: Effectiveness Against Inflammatory Conditions
In a study assessing the anti-inflammatory properties using a carrageenan-induced paw edema model:
Propriétés
IUPAC Name |
(2S)-2-(6-methoxynaphthalen-2-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-8,10,15H,9H2,1-2H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRANDSQVZFZDG-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045904 | |
Record name | Naproxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26159-36-4 | |
Record name | Naproxol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26159-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naproxol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026159364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAPROXOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758618 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naproxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NAPROXOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33S398GAY6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.